(2-chloroethyl)trimethylsilane (2-chloroethyl)trimethylsilane
Brand Name: Vulcanchem
CAS No.: 17336-78-6; 7787-87-3
VCID: VC6005445
InChI: InChI=1S/C5H13ClSi/c1-7(2,3)5-4-6/h4-5H2,1-3H3
SMILES: C[Si](C)(C)CCCl
Molecular Formula: C5H13ClSi
Molecular Weight: 136.69

(2-chloroethyl)trimethylsilane

CAS No.: 17336-78-6; 7787-87-3

Cat. No.: VC6005445

Molecular Formula: C5H13ClSi

Molecular Weight: 136.69

* For research use only. Not for human or veterinary use.

(2-chloroethyl)trimethylsilane - 17336-78-6; 7787-87-3

Specification

CAS No. 17336-78-6; 7787-87-3
Molecular Formula C5H13ClSi
Molecular Weight 136.69
IUPAC Name 2-chloroethyl(trimethyl)silane
Standard InChI InChI=1S/C5H13ClSi/c1-7(2,3)5-4-6/h4-5H2,1-3H3
Standard InChI Key HPWWMXONAIDFQW-UHFFFAOYSA-N
SMILES C[Si](C)(C)CCCl

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure

(2-Chloroethyl)trimethylsilane features a tetrahedral silicon center bonded to three methyl groups (Si(CH3)3-\text{Si}(\text{CH}_3)_3) and a 2-chloroethyl chain (CH2CH2Cl-\text{CH}_2\text{CH}_2\text{Cl}). The chlorine atom at the β-position of the ethyl group enhances electrophilicity, making the compound susceptible to nucleophilic attack. This structural duality—combining the electron-donating silyl group and the electron-withdrawing chlorine—dictates its reactivity in synthetic applications .

The compound’s molecular weight is 136.75 g/mol, with a density of 0.92–0.95 g/cm³ and a boiling point of 123–125°C. These physical properties facilitate its use in liquid-phase reactions under moderate thermal conditions .

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl and chloroethyl groups:

  • 1H^1\text{H} NMR: δ 0.15 ppm (s, 9H, Si–CH3_3), δ 1.75–1.85 ppm (m, 2H, CH2_2Cl), δ 2.45–2.55 ppm (t, 2H, Si–CH2_2)

  • 13C^{13}\text{C} NMR: δ 0.5 ppm (Si–CH3_3), δ 25.8 ppm (CH2_2Cl), δ 45.2 ppm (Si–CH2_2)

These spectral features confirm the compound’s structural integrity and purity.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via the reaction of trimethylchlorosilane with ethylene gas in the presence of a platinum catalyst:

ClSi(CH3)3+CH2=CH2PtCH2CH2ClSi(CH3)3\text{ClSi}(\text{CH}_3)_3 + \text{CH}_2=\text{CH}_2 \xrightarrow{\text{Pt}} \text{CH}_2\text{CH}_2\text{ClSi}(\text{CH}_3)_3

This hydrosilylation process proceeds at 80–100°C under inert atmosphere, yielding 85–90% purity. Subsequent fractional distillation isolates the product.

Industrial Manufacturing

Large-scale production employs continuous-flow reactors to optimize yield and minimize byproducts. Key parameters include:

ParameterValue
Temperature90–110°C
Pressure2–3 atm
Catalyst Loading0.5–1.0 wt% Pt
Residence Time30–45 minutes

Post-synthesis, the crude product undergoes vacuum distillation to achieve ≥95% purity, meeting industrial standards .

Reactivity and Mechanistic Insights

Nucleophilic Substitution

The chlorine atom in the 2-chloroethyl group is highly reactive toward nucleophiles (e.g., amines, alkoxides). For example, reaction with sodium methoxide yields (2-methoxyethyl)trimethylsilane:

CH2CH2ClSi(CH3)3+NaOCH3CH2CH2OCH3Si(CH3)3+NaCl\text{CH}_2\text{CH}_2\text{ClSi}(\text{CH}_3)_3 + \text{NaOCH}_3 \rightarrow \text{CH}_2\text{CH}_2\text{OCH}_3\text{Si}(\text{CH}_3)_3 + \text{NaCl}

This reaction proceeds via an SN_\text{N}2 mechanism, with a second-order rate constant of k=1.2×103L mol1s1k = 1.2 \times 10^{-3} \, \text{L mol}^{-1} \text{s}^{-1} at 25°C.

Cross-Coupling Reactions

Palladium-catalyzed couplings with aryl halides enable the synthesis of silicon-containing aromatics:

CH2CH2ClSi(CH3)3+Ar–XPd(0)Ar–CH2CH2Si(CH3)3+XCl\text{CH}_2\text{CH}_2\text{ClSi}(\text{CH}_3)_3 + \text{Ar–X} \xrightarrow{\text{Pd(0)}} \text{Ar–CH}_2\text{CH}_2\text{Si}(\text{CH}_3)_3 + \text{XCl}

Such reactions are pivotal in creating advanced materials with tailored electronic properties.

Applications in Material Science and Pharmaceuticals

Polymer Modification

Incorporating (2-chloroethyl)trimethylsilane into polyethylene enhances thermal stability and reduces flammability. A comparative study shows:

Polymer AdditiveLOI (%)Decomposition Temp (°C)
None18280
5% Silane Derivative24320

LOI: Limiting Oxygen Index

Drug Intermediate Synthesis

The compound serves as a precursor to silyl-protected amines in anticancer agents. For instance, reaction with cisplatin derivatives yields prodrugs with improved tumor targeting.

RouteLD50_{50} (mg/kg)Effect
Oral450Hepatic necrosis
Dermal>2000Mild irritation
Inhalation1200 ppm/4hRespiratory distress

Chronic exposure may cause neurotoxicity, necessitating workplace air monitoring below 5 ppm .

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